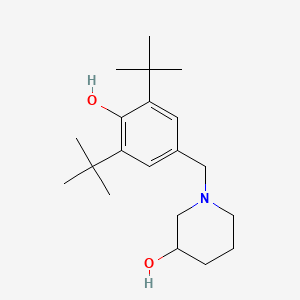![molecular formula C15H23NO2 B5106315 4-[3-(3,4-dimethylphenoxy)propyl]morpholine](/img/structure/B5106315.png)
4-[3-(3,4-dimethylphenoxy)propyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(3,4-dimethylphenoxy)propyl]morpholine, also known as DMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPP is a heterocyclic organic compound that belongs to the morpholine family. It has a molecular formula of C15H23NO2 and a molecular weight of 249.35 g/mol. DMPP is a colorless liquid that is soluble in water and organic solvents.
Wirkmechanismus
The exact mechanism of action of 4-[3-(3,4-dimethylphenoxy)propyl]morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in nitrification, the process by which ammonia is converted to nitrate in the soil. This results in a reduction in nitrogen losses and an increase in nitrogen use efficiency.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal studies. It is rapidly metabolized and eliminated from the body. However, long-term exposure to high concentrations of this compound may cause irritation to the eyes, skin, and respiratory system.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(3,4-dimethylphenoxy)propyl]morpholine has several advantages for use in laboratory experiments. It is stable, easy to handle, and has a high purity. However, one limitation is that it is relatively expensive compared to other nitrification inhibitors. Additionally, the effects of this compound on soil microorganisms and plant growth may vary depending on the soil type, climate, and other factors.
Zukünftige Richtungen
There are several future directions for research on 4-[3-(3,4-dimethylphenoxy)propyl]morpholine. One direction is to study its potential use as a drug delivery system for various drugs. Another direction is to investigate its effects on soil microorganisms and plant growth under different environmental conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
4-[3-(3,4-dimethylphenoxy)propyl]morpholine can be synthesized through various methods, including the reaction of 3,4-dimethylphenol with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate. Another method involves the reaction of 3,4-dimethylphenol with propylene oxide and morpholine in the presence of a catalyst such as sulfuric acid. This compound can also be synthesized through a one-pot reaction of 3,4-dimethylphenol, epichlorohydrin, and morpholine in the presence of a base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
4-[3-(3,4-dimethylphenoxy)propyl]morpholine has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs. In agriculture, this compound has been used as a nitrification inhibitor to reduce nitrogen losses from fertilizers. It has also been shown to improve crop yields and quality. In material science, this compound has been used as a precursor for the synthesis of various polymers and materials.
Eigenschaften
IUPAC Name |
4-[3-(3,4-dimethylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-13-4-5-15(12-14(13)2)18-9-3-6-16-7-10-17-11-8-16/h4-5,12H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVKEQFLSFTVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
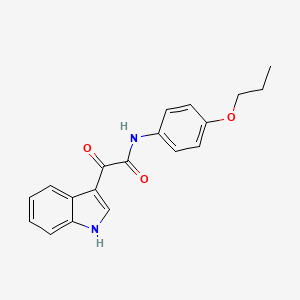

![5-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5106246.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5106250.png)
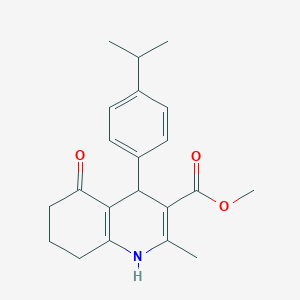
![3-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5106273.png)

![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5106296.png)

![3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5106307.png)
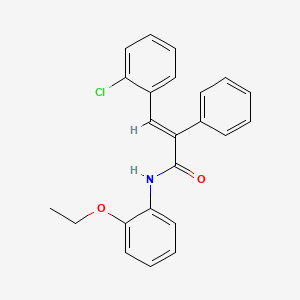
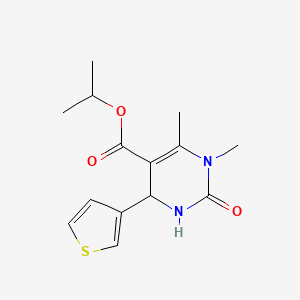
![4-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-3-fluoropyridine](/img/structure/B5106342.png)
